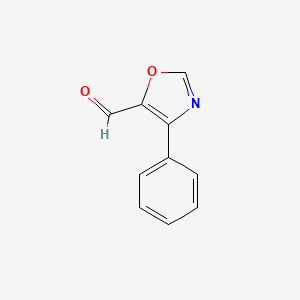

4-Phenyloxazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-phenyl-1,3-oxazole-5-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

LJBFWJXGXYGMPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC=N2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyloxazole 5 Carbaldehyde and Its Analogs

General Strategies for Oxazole (B20620) Ring Construction

A multitude of methods have been developed for the synthesis of the oxazole core, ranging from historical name reactions to contemporary catalytic systems. These methods offer diverse pathways to access variously substituted oxazoles.

Conventional Oxazole Synthesis Pathways

Several classical methods have laid the foundation for oxazole synthesis, each with its own scope and limitations.

Bredereck Reaction: This method involves the reaction of α-haloketones with amides, such as formamide, to yield oxazoles. organic-chemistry.orgnih.gov It is a straightforward approach for the preparation of 2,4-disubstituted oxazoles. organic-chemistry.org The reaction of α-haloketones with urea (B33335) can also be used to produce 2-aminooxazoles.

Robinson-Gabriel Synthesis: This synthesis involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. mdpi.comnih.govrsc.org The reaction is typically catalyzed by dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. organic-chemistry.orgmdpi.com The starting 2-acylamino ketones can be prepared through methods like the Dakin-West reaction. nih.gov

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this method provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. organic-chemistry.orgrsc.orgorganic-chemistry.org The reactants are typically aromatic, and the reaction proceeds through an iminochloride intermediate. rsc.org

Erlenmeyer-Plochl Azlactone Synthesis: This reaction involves the condensation of N-acylglycines (like hippuric acid) with aldehydes in the presence of acetic anhydride (B1165640) to form an oxazolone (B7731731), also known as an azlactone. pharmaguideline.comnih.gov This intermediate can be further converted to various amino acids. pharmaguideline.com The azlactone itself is a key intermediate in the synthesis of some oxazoles.

Davidson Oxazole Synthesis: This method describes the synthesis of substituted oxazoles from O-acylacyloins in the presence of ammonium (B1175870) acetate (B1210297) in acetic acid. acs.org The reaction proceeds through several ionic and isomeric intermediates, ultimately leading to the oxazole ring via cyclization and dehydration. acs.org

Williams's Reactions: Williams and coworkers have developed oxidative cyclodehydration strategies for the synthesis of oxazoles. One notable method involves the use of DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor for the mild and efficient cyclization of β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles in a one-pot protocol. organic-chemistry.orgnih.gov

Cyclo-isomerization of Propargyl Amides: This versatile method allows for the synthesis of polysubstituted oxazoles from readily available propargyl amides. The reaction can be mediated by silica (B1680970) gel, leading to high efficiency under mild conditions. organic-chemistry.orgnih.gov The process involves an initial cyclization to an oxazoline (B21484) intermediate, followed by isomerization to the oxazole. organic-chemistry.org Various catalysts, including Brønsted acids like p-toluenesulfonic acid monohydrate (PTSA) and metal catalysts like Zn(OTf)₂, can also promote this transformation. researchgate.netwikipedia.org

Oxidation of Oxazolines: Oxazolines, which are dihydro-oxazole derivatives, can be oxidized to the corresponding aromatic oxazoles. This approach is particularly useful as oxazolines can be readily prepared from various starting materials. A modification of the Kharasch-Sosnovsky reaction, using a mixture of Cu(I) and Cu(II) salts, has been shown to be effective for this oxidation, particularly for oxazolines bearing a carboalkoxy group at the C-4 position. Other oxidizing agents like manganese dioxide have also been employed.

Table 1: Overview of Conventional Oxazole Synthesis Pathways

| Reaction Name | Starting Materials | Key Reagents/Conditions | Substitution Pattern |

|---|---|---|---|

| Bredereck Reaction | α-Haloketones, Amides | Heat | 2,4-Disubstituted |

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PPA, PCl₅ | 2,5-Disubstituted |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | 2,5-Disubstituted |

| Erlenmeyer-Plochl Synthesis | N-Acylglycines, Aldehydes | Acetic anhydride | Oxazolone intermediate |

| Davidson Synthesis | O-Acylacyloins | Ammonium acetate, Acetic acid | Polysubstituted |

| Williams's Reaction | β-Hydroxy amides | DAST, Deoxo-Fluor, Oxidant | Polysubstituted |

| Cyclo-isomerization | Propargyl amides | Silica gel, PTSA, Zn(OTf)₂ | Polysubstituted |

| Oxidation of Oxazolines | Oxazolines | Cu(I)/Cu(II) salts, MnO₂ | Depends on oxazoline |

Atom-Economy and Step-Economy Protocols in Oxazole Synthesis

For instance, the synthesis of oxazoles via the cyclo-isomerization of propargyl amides can be designed as a one-pot tandem process, combining the propargylation and cycloisomerization steps, which enhances step-economy. wikipedia.org Similarly, gold-catalyzed reactions of propargylic amides can lead to functionalized oxazoles in a highly atom-economic fashion.

Targeted Synthesis of Oxazole-Carbaldehydes

The synthesis of oxazoles bearing a carbaldehyde group, such as 4-phenyloxazole-5-carbaldehyde, requires specific methodologies that allow for the introduction of this functional group at a defined position.

Van Leusen Oxazole Synthesis utilizing Tosylmethyl Isocyanides (TosMIC) and Aldehydes

The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles. organic-chemistry.orgmdpi.comnih.govpharmaguideline.com The reaction proceeds via a [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base. mdpi.comnih.gov

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. mdpi.comnih.gov This one-pot reaction is conducted under mild conditions and is a cornerstone for the synthesis of oxazoles with a substituent at the 5-position, which is relevant for the synthesis of analogs of this compound. mdpi.com

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, offering novel reaction pathways with high efficiency and selectivity.

A notable copper(I)-catalyzed tandem reaction has been developed for the synthesis of 4,5-disubstituted oxazoles from ethyl 2-isocyanoacetate and various aldehydes. rsc.orgorganic-chemistry.org This cascade reaction is facilitated by a catalytic amount of copper(I) bromide (CuBr) with molecular oxygen serving as the oxidant. rsc.orgorganic-chemistry.org

The process is believed to proceed through a catalytic cycloaddition followed by an oxidative dehydroaromatization mechanism. rsc.orgorganic-chemistry.org This method is advantageous due to its broad substrate scope with respect to the aldehyde component, mild reaction conditions, and good atom economy, making it an attractive route to functionalized oxazoles. rsc.orgorganic-chemistry.org The use of readily accessible starting materials further enhances the practical utility of this protocol for synthesizing oxazoles with substituents at both the 4 and 5 positions. rsc.org

Table 2: Summary of Targeted Synthesis Methods for Oxazole-Carbaldehyde Analogs

| Method | Key Reagents | Reactants | Product Type | Key Features |

|---|---|---|---|---|

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Base | Aldehydes | 5-Substituted Oxazoles | Mild conditions, one-pot, good for C5-substitution |

| Cu(I)-Catalyzed Tandem Synthesis | CuBr (catalyst), O₂ (oxidant) | Ethyl 2-isocyanoacetate, Aldehydes | 4,5-Disubstituted Oxazoles | Atom-economical, broad aldehyde scope, mild conditions |

Gold(III)-Catalyzed Cyclization of N-Propargylamides

A strategy for synthesizing 5-oxazole ketones involves a process of homogeneous gold catalysis, utilizing 4-MeO-TEMPO as an oxidant. acs.orgresearcher.lifenih.gov This method yields the desired 5-oxazole ketones in respectable amounts and demonstrates compatibility with a wide range of functional groups under gentle reaction conditions. acs.orgresearcher.lifenih.gov This approach is noted as the first to combine a gold catalyst with radical chemistry in a one-pot synthesis using internal N-propargylamides. acs.orgresearcher.lifenih.gov

The combination of gold catalysis and radical chemistry is employed for the synthesis of 5-oxazole ketones from internal N-propargylamides with 4-MeO-TEMPO acting as an oxidant. organic-chemistry.org The process involves the cyclization of internal N-propargylamides to form vinyl-gold intermediates, which are then targeted by in situ generated NO radicals. organic-chemistry.org Ph₃PAuCl is identified as the most effective gold catalyst, with 4-MeO-TEMPO as the oxidant and tBuONO as the radical source, all under mild conditions. organic-chemistry.org This method shows high functional group compatibility with yields reaching up to 85%. organic-chemistry.org Investigations into the mechanism suggest two potential pathways, both involving radical reactions. organic-chemistry.org It was also determined that the carbonyl oxygen originates from H₂O. acs.orgorganic-chemistry.org The efficiency of the reaction is influenced by substituents, with electron-withdrawing groups leading to higher yields. organic-chemistry.org

| Catalyst | Oxidant | Radical Source | Yield (%) |

| Ph₃PAuCl | 4-MeO-TEMPO | tBuONO | up to 85 |

Table 1: Reaction components and yield for Gold(III)-catalyzed cyclization.

Copper(II) Triflate-Catalyzed Reactions

A novel approach for synthesizing 2,4-disubstituted oxazoles utilizes copper(II) triflate (Cu(OTf)₂) as a catalyst. organic-chemistry.org This method involves the coupling of α-diazoketones with amides. organic-chemistry.orgkfupm.edu.sa The reaction, conducted in 1,2-dichloroethane (B1671644) (DCE) at 80°C, produces oxazoles in good to excellent yields, ranging from 75–87%. organic-chemistry.org This technique is efficient, cost-effective, and requires a low catalyst loading of 10 mol%. organic-chemistry.org Among various catalysts and solvents tested, Copper(II) triflate was found to be optimal. organic-chemistry.org It was observed that aromatic α-diazoketones and amides result in higher yields compared to their aliphatic counterparts. organic-chemistry.orgkfupm.edu.sa The reaction mechanism proceeds through the decomposition of α-diazoketones to form copper carbenoid intermediates, which then undergo cyclodehydration to produce oxazoles. organic-chemistry.org This method successfully avoids common side reactions such as Wolff rearrangements. organic-chemistry.orgresearchgate.net

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| α-diazoketones, amides | Copper(II) triflate | 1,2-dichloroethane | 80 | 75-87 |

Table 2: Conditions for Copper(II) triflate-catalyzed synthesis of 2,4-disubstituted oxazoles.

Palladium-Catalyzed Amidation in Van Leusen Methodologies

The direct synthesis of 2-substituted 5-oxazolecarbaldehydes can be achieved through the intramolecular reaction of propargylamides. acs.org This process is facilitated by a catalytic amount of a Pd(II) salt in the presence of a stoichiometric amount of a reoxidant. acs.orgresearchgate.net This heterocyclization method is compatible with a wide variety of aryl, heteroaryl, and alkyl propargylamides. acs.orgresearchgate.net This protocol offers a valuable synthetic route to 5-oxazolecarbaldehydes. acs.org Research by Beccalli's group has shown that using CuCl₂, PdCl₂(MeCN)₂ can catalyze the synthesis of biologically active oxazoles in good yields through the 5-exo-dig cyclization of propargylamides. researchgate.net The reoxidation of Pd(0) by CuCl₂ facilitates the removal of water from the oxazoline to yield the carbaldehyde oxazoles. researchgate.net

Nickel-Catalyzed Suzuki-Miyaura Coupling for Substituted Oxazoles

The nickel-catalyzed Suzuki-Miyaura coupling reaction is a significant method for forming carbon-carbon bonds. This reaction has been adapted for use with green solvents like 2-Me-THF and t-amyl alcohol for coupling aryl halides and phenol-derived substrates with aryl boronic acids. nih.gov This approach uses the commercially available and air-stable pre-catalyst NiCl₂(PCy₃)₂ and results in biaryl products in useful to excellent yields. nih.gov This protocol is also effective for assembling bis(heterocyclic) frameworks. nih.gov

The use of first-row transition metals like nickel is advantageous due to their low cost and abundance. rsc.org Over the past two decades, there has been a significant increase in interest in nickel-catalyzed Suzuki-Miyaura reactions. rsc.org This has allowed for the efficient coupling of a broad range of aryl electrophiles, such as phenols, aryl ethers, and esters, with boron reagents. rsc.org

A rapid and scalable protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl carbamates and sulfamates with arylboronic acids has been developed using sealed-vessel microwave heating. organic-chemistry.org This method dramatically reduces reaction times to 10 minutes at 180°C, a significant improvement over the 5-24 hours required by conventional heating. organic-chemistry.org

| Catalyst System | Solvents | Substrates | Key Advantage |

| NiCl₂(PCy₃)₂ | 2-Me-THF, t-amyl alcohol | Aryl halides, phenol (B47542) derivatives | Use of green solvents |

| Nickel catalysts | Various | Aryl electrophiles (phenols, ethers, esters) | Cost-effective, abundant catalyst |

| Nickel catalyst with microwave heating | Not specified | Aryl carbamates, sulfamates | Drastically reduced reaction times |

Table 3: Overview of Nickel-catalyzed Suzuki-Miyaura coupling methodologies.

Visible-Light-Mediated Photocatalytic Synthesis

PhI(OAc)₂/LiI System for Oxazole-5-carbaldehydes from N-Propargylamides

A metal-free cyclization of N-propargylamides has been developed for the synthesis of various oxazoles through a 5-exo-dig process. researchgate.net Using (diacetoxyiodo)benzene (B116549) (PIDA) as a reaction promoter and lithium iodide (LiI) as the iodine source, the intramolecular iodooxygenation of N-propargylamides proceeds efficiently. researchgate.net This leads to the formation of the corresponding (E)-5-iodomethylene-2-oxazolines in good to excellent isolated yields. researchgate.net Furthermore, employing a PhI(OAc)₂/LiI system allows for the conversion of N-propargylamides to the corresponding oxazole-5-carbaldehydes in the presence of oxygen under visible light irradiation. researchgate.net

Benzeneseleninic Acid Promoted Oxidative Cyclization of N-Propargyl Amides to 2-Substituted Oxazole-5-carbaldehydes

Benzeneseleninic acid, under visible light irradiation from white LEDs, promotes the oxidative cyclization of N-propargyl amides to form the respective 2-substituted oxazole-5-carbaldehydes. researchgate.net This method has been used to prepare twelve different 2-aryl oxazole-5-carbaldehydes, with yields ranging from 30–90%, in just one hour at room temperature. researchgate.net This process is notably mild as it does not require metal catalysts, strong oxidants, or heating. researchgate.net The only by-products are water and diphenyl diselenide; the latter can be recovered and re-converted to benzeneseleninic acid for subsequent reactions. researchgate.net A dual catalytic approach that combines a photocatalyst with selenium-π-acid synergy has also been utilized for the cyclization of N-propargylamides. researchgate.net This method provides access to oxazole aldehydes under chemical oxidant-free conditions with low catalyst loadings, using air as the terminal oxidant. researchgate.net

| Promoter/Catalyst | Conditions | Products | Yield (%) |

| Benzeneseleninic Acid | Visible light (white LEDs), room temp, 1 hr | 2-aryl oxazole-5-carbaldehydes | 30-90 |

Table 4: Synthesis of 2-substituted oxazole-5-carbaldehydes using Benzeneseleninic Acid.

Formylation Reactions (e.g., Vilsmeier-Haack Formylation for halo-oxazole carbaldehydes)

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgcambridge.org This reaction introduces a formyl group (-CHO) onto a substrate, producing the corresponding aldehyde, which is a crucial intermediate in the synthesis of more complex molecules. ijpcbs.comnih.gov The process is particularly effective for activated aromatic rings, such as those found in phenols, anilines, and various heterocyclic systems, including oxazoles. wikipedia.orgpharmaguideline.com

The core of the reaction involves the use of a Vilsmeier reagent, which is typically a substituted chloroiminium ion. cambridge.orgwikipedia.org This active formylating agent is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). cambridge.orgwikipedia.org Other reagents such as oxalyl chloride or thionyl chloride can also be used to generate the active iminium ion. tcichemicals.com

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent. cambridge.orgwikipedia.org

Electrophilic Aromatic Substitution: The electron-rich oxazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. cambridge.org This substitution typically occurs at the most electron-rich position on the ring. tcichemicals.com The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. wikipedia.org

While the oxazole ring itself is not as reactive as pyrrole (B145914) or furan, the presence of electron-donating substituents enhances its reactivity towards electrophilic substitution, making the Vilsmeier-Haack reaction a viable method for its formylation. pharmaguideline.com This reaction serves as a key strategy for producing intermediate carboxaldehydes from various heterocyclic systems, which can then be used to introduce further functionalities. ijpcbs.commdpi.com For instance, the formylation of pyrazole (B372694) derivatives via the Vilsmeier-Haack reaction is a well-documented pathway to creating pyrazole-4-carbaldehydes, highlighting the reagent's utility in synthesizing functionalized heterocycles. nih.govjocpr.com

Below is a table summarizing the application of the Vilsmeier-Haack reaction on various heterocyclic substrates, illustrating the general conditions and outcomes.

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier Reagent (POCl₃/DMF) | Stir at RT for 1h, then heat at 70-80°C for 2h | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good | nih.gov |

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | Vilsmeier Reagent (POCl₃/DMF) | Stir at 0°C for 30 min, then reflux for 6h | 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90% | nih.gov |

| 3-(benzyloxy)-1-phenyl-1H-pyrazole | Vilsmeier Reagent | Not specified | 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Not specified | jocpr.com |

| Anthracene | N-methylformanilide, POCl₃ | Not specified | 9-anthracenecarboxaldehyde | Not specified | wikipedia.org |

Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. ijpsonline.comresearchgate.net The synthesis of oxazole derivatives has benefited significantly from these approaches, with numerous methods being developed that are more environmentally benign than traditional techniques. ijpsonline.comresearchgate.net These green methodologies often result in higher product yields, increased purity, and simplified post-synthesis processing. ijpsonline.com

Solvent-Free Conditions: A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for oxazole synthesis have been developed. For example, an oxidative, copper-catalyzed annulation process allows for the creation of 2,4,5-triarylated oxazoles at mild temperatures under an atmosphere of molecular oxygen, completely avoiding the need for a solvent. organic-chemistry.org Similarly, gold-catalyzed reactions can provide efficient routes to valuable oxazole structures under solvent-free conditions. researchgate.net Transition-metal-free synthesis has also emerged as a sustainable alternative, further reducing the environmental impact by avoiding potentially toxic and expensive metal catalysts. rsc.org One such method achieves the synthesis of substituted oxazoles through a metal-free C–O bond cleavage of an ester using amines, with iodine as the sole oxidant. rsc.org

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) has revolutionized oxazole synthesis. ijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. A rapid, one-pot microwave-assisted synthesis of 5-substituted oxazoles from aryl-aldehydes and tosylmethyl isocyanide (TosMIC) in isopropanol (B130326) has been shown to be highly efficient, economical, and environmentally benign. nih.gov A gram-scale synthesis using this method afforded a 96% yield in just 8 minutes. nih.gov

Sonochemistry: The application of ultrasonic irradiation is another green technique that enhances reaction efficiency. nih.gov Sonochemistry leverages acoustic cavitation to initiate and accelerate chemical reactions, often leading to improved yields compared to conventional methods. nih.gov

Green Solvents and Catalysts: When a solvent is necessary, the use of environmentally friendly options like water is preferred. The van Leusen oxazole synthesis, a cornerstone method for preparing 4,5-disubstituted oxazoles using TosMIC, has been adapted to greener conditions. organic-chemistry.orgmdpi.com One modified approach uses β-cyclodextrin as a catalyst with triethylamine (B128534) in water, allowing the reaction to proceed at a lower temperature and with only catalytic amounts of base. mdpi.comnih.gov Furthermore, the development of recyclable catalysts, such as Fe₃O₄ magnetic nanoparticles (MNPs), facilitates the synthesis of 1,3-oxazole derivatives in aqueous media at room temperature, simplifying catalyst recovery and reuse. semanticscholar.org

The following table compares different green synthetic approaches for oxazoles with conventional methods.

| Method | Key Features | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Uses microwave energy to accelerate reaction. | Synthesis of 5-phenyl oxazole from benzaldehyde (B42025) and TosMIC. | Rapid (8 mins), high yield (96%), economical, environmentally benign. | nih.gov |

| Solvent-Free | Reaction is run without a solvent. | Copper-catalyzed annulation for 2,4,5-triarylated oxazoles. | Eliminates solvent waste, mild temperature, uses O₂ as oxidant. | organic-chemistry.org |

| Sonochemistry | Uses ultrasonic irradiation. | Synthesis of isoxazoles via cycloaddition. | Improved reaction efficiency and yields, sustainable. | nih.gov |

| Green Solvent (Water) | Uses water as the reaction medium. | Modified van Leusen synthesis using β-cyclodextrin. | Environmentally safe solvent, low temperature (50°C), catalytic base. | mdpi.comnih.gov |

| Nanocatalysis | Uses recyclable magnetic nanoparticles as a catalyst. | Synthesis of 1,3-oxazoles using Fe₃O₄ MNPs in water. | Good yields, ambient temperature, easy catalyst recovery, aqueous media. | semanticscholar.org |

Reactivity and Transformations of 4 Phenyloxazole 5 Carbaldehyde

Functionalization of the Aldehyde Moiety

The aldehyde group at the 5-position of the 4-phenyloxazole (B1581195) core is readily susceptible to nucleophilic attack, making it an ideal site for condensation reactions, derivatizations, and reductions. These transformations are fundamental in elaborating the core structure into a diverse range of derivatives.

Condensation Reactions

Condensation reactions involving the aldehyde group of 4-phenyloxazole-5-carbaldehyde are a primary method for extending its molecular framework. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon double bond.

The reaction of this compound with semicarbazide (B1199961) hydrochloride results in the formation of the corresponding semicarbazone. This reaction is a standard derivatization for aldehydes and ketones. The condensation typically proceeds by refluxing the aldehyde with semicarbazide hydrochloride in a protic solvent such as ethanol (B145695). asianpubs.orgekb.eg Often, a base like sodium acetate (B1210297) is added to neutralize the hydrochloride salt and facilitate the reaction. ekb.egcsic.es The product, this compound semicarbazone, precipitates from the solution upon cooling and can be purified by recrystallization. asianpubs.org This transformation provides a stable, crystalline derivative.

Table 1: General Conditions for Semicarbazone Formation

| Parameter | Condition |

| Reactants | This compound, Semicarbazide Hydrochloride |

| Solvent | Ethanol, Methanol (B129727)/Water |

| Catalyst/Additive | Sodium Acetate or catalytic acid (e.g., Phosphoric Acid) |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Product | This compound semicarbazone |

The Erlenmeyer-Plochl reaction is a classic method for synthesizing α,β-unsaturated oxazol-5(4H)-ones, also known as azlactones. academeresearchjournals.org In this reaction, this compound is condensed with an N-acylglycine, most commonly hippuric acid, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. nih.govresearchgate.netjocpr.com Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization of hippuric acid to its own oxazolone (B7731731) intermediate, which then acts as the active methylene (B1212753) compound. academeresearchjournals.orgnih.gov This intermediate undergoes a Perkin-type condensation with the aldehyde. The reaction mixture is typically heated to yield the target product, (Z)-4-((4-phenyloxazol-5-yl)methylene)-2-phenyloxazol-5(4H)-one. sci-hub.se These azlactones are themselves versatile synthetic intermediates. academeresearchjournals.org

Table 2: Reaction Parameters for Erlenmeyer-Plochl Condensation

| Component | Role / Compound |

| Aldehyde | This compound |

| Active Methylene Cmpd. | Hippuric Acid |

| Dehydrating Agent | Acetic Anhydride |

| Base Catalyst | Sodium Acetate |

| Temperature | ~100 °C (Water Bath) or Reflux |

| Product | (Z)-4-((4-phenyloxazol-5-yl)methylene)-2-phenyloxazol-5(4H)-one |

Similar to semicarbazone formation, this compound can react with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine), to form the corresponding hydrazones. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. These reactions are typically carried out in a solvent like ethanol at reflux. The resulting hydrazones are often stable, crystalline solids that are useful for characterization and as intermediates for synthesizing other heterocyclic compounds. researchgate.netchim.it For instance, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to complex ring-rearrangement products, highlighting the potential for downstream transformations of the initially formed hydrazone. researchgate.net

Derivatization to Oxazoline (B21484) and Other Oxazole (B20620) Structures

The aldehyde functionality can be used to construct new heterocyclic rings, such as oxazolines. A common and efficient method for synthesizing 2-oxazolines from aldehydes involves a one-pot reaction with a β-amino alcohol, such as 2-aminoethanol. thieme-connect.comresearchgate.net The first step is the condensation of this compound with the amino alcohol to form a cyclic oxazolidine (B1195125) intermediate. thieme-connect.com This intermediate is not typically isolated but is oxidized in situ using an oxidizing agent like N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) (CH2Cl2). thieme-connect.com This oxidative cyclization yields the corresponding 2-(4-phenyloxazol-5-yl)-4,5-dihydrooxazole. This method is characterized by mild reaction conditions and high efficiency. thieme-connect.comresearchgate.net

Reduction of the Aldehyde Group

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (4-phenyloxazol-5-yl)methanol. A standard and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature or below. chemguide.co.uk NaBH₄ acts as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon. A subsequent workup with water protonates the resulting alkoxide to give the final alcohol product. masterorganicchemistry.com This reduction is highly selective for aldehydes and ketones, leaving other functional groups like esters unaffected. masterorganicchemistry.com This transformation is a key step in creating derivatives with a flexible hydroxymethyl linker at the 5-position of the oxazole ring. A patent has described the reduction of a similar oxazole-carbaldehyde to its corresponding alcohol using sodium borohydride. epo.org

Reactivity of the Oxazole Heterocyclic System.

The oxazole ring is a five-membered aromatic heterocycle characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. nih.gov This arrangement results in an electron-deficient π-system, which significantly influences its chemical reactivity. google.com While considered aromatic, its resonance energy is substantially lower than that of benzene, indicating a less delocalized and more reactive system. google.com

The oxazole ring itself is generally resistant to electrophilic substitution unless activated by electron-donating groups. nih.govontosight.ai When such activation is present, electrophilic attack preferentially occurs at the C5 position, followed by C4 and C2. nih.govscience.gov The nitrogen atom at the 3-position is basic and can be protonated or alkylated by strong acids and alkylating agents, respectively. nih.govnih.gov

While direct electrophilic attack on the exocyclic carbonyl oxygen of this compound is not extensively documented, its reactivity can be inferred. The carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids. This activation of the carbonyl group would enhance the electrophilicity of the carbonyl carbon. Furthermore, in the context of photo-oxidation, singlet oxygen, an electrophile, reacts with the oxazole ring in a [4+2]-cycloaddition across the C4 and C5 positions to form an unstable bicyclic endoperoxide. wikipedia.orgfarmaciajournal.com This reactivity at the C4/C5 diene system underscores the susceptibility of this part of the molecule to electrophilic reagents.

| Site on Oxazole System | Type of Electrophilic Interaction | Notes |

|---|---|---|

| N-3 | Protonation, Alkylation, Acylation | Acts as a weak base; forms oxazolium salts. nih.govnih.gov |

| C-5 | Substitution (e.g., halogenation) | Most preferred site for electrophilic attack, especially with activating groups. science.govthieme-connect.de |

| C-4 | Substitution | Second most reactive carbon toward electrophiles. nih.gov |

| C4=C5 | [4+2] Cycloaddition | Reacts with electrophiles like singlet oxygen. wikipedia.orgfarmaciajournal.com |

| Carbonyl Oxygen (exocyclic) | Coordination to Lewis Acids | Inferred reactivity; activates the carbonyl carbon for nucleophilic attack. |

Nucleophilic substitution directly on the oxazole ring is an uncommon reaction pathway. nih.govnih.gov The electron-rich nature of the heterocycle generally disfavors attack by nucleophiles. However, the presence of electron-withdrawing groups on the ring can facilitate such reactions. smolecule.com Similarly, the installation of a good leaving group, typically a halogen, at the C2 position allows for nucleophilic substitution. nih.govscience.gov The order of reactivity for substitution of a leaving group is C2 >> C5 > C4. science.gov

In many instances, nucleophilic attack on the oxazole ring, particularly when unsubstituted, leads to cleavage of the heterocyclic ring rather than a direct substitution. nih.gov For example, strong bases can deprotonate the C2 position, leading to an equilibrium with a ring-opened isonitrile species. nih.govwikipedia.org

Substituents attached to the oxazole ring exhibit their own characteristic reactivity, which can be influenced by the electronic nature of the ring. Halomethyl groups, such as chloromethyl or bromomethyl, are reactive towards nucleophiles. For instance, 4-chloromethyl-2-phenyl-oxazole (B1587447) undergoes nucleophilic substitution where the chlorine is displaced by amines or alcohols. smolecule.com

While direct examples involving this compound are scarce, the condensation of methyl groups on oxazole rings is a plausible transformation based on general principles of organic chemistry. A methyl group at an electron-deficient position, such as C2 or C4 of the oxazole ring, would possess acidic protons. Treatment with a strong base could deprotonate the methyl group to generate a nucleophilic carbanion. This carbanion could then participate in aldol-type or Claisen-Schmidt condensation reactions with electrophilic carbonyl compounds, such as aromatic aldehydes. wikipedia.orgsrmist.edu.in This reaction provides a pathway to extend a side chain from the oxazole ring, forming an α,β-unsaturated system.

| Substituent Type | Position | Reaction Type | Example Product/Intermediate |

|---|---|---|---|

| Halomethyl (-CH₂X) | C2, C4, or C5 | Nucleophilic Substitution | Aminomethyl or alkoxymethyl derivatives. smolecule.com |

| Methyl (-CH₃) | C2 or C4 | Condensation (inferred) | α,β-Unsaturated carbonyl compounds (chalcone-like). |

| Aldehyde (-CHO) | C5 | Condensation, Oxidation, Reduction | Schiff bases, carboxylic acids, alcohols. |

The term can describe two processes: the formation of an oxazole ring from a smaller ring, or the expansion of the oxazole ring itself into a larger system. An example of the former is the ring expansion of certain keto aziridines, which can rearrange in the presence of reagents like dicyclohexyl carbodiimide (B86325) and iodine to yield 2,5-diaryloxazoles. nih.gov

More commonly in the context of oxazole chemistry, the oxazole ring acts as a masked diene and participates in ring-forming reactions that expand the initial five-membered ring into a six-membered one. In Diels-Alder reactions, oxazoles can react with various dienophiles. nih.gov With alkynes as dienophiles, the reaction proceeds through a bicyclic adduct which then loses a nitrile (from C2-N3 of the oxazole) to afford a substituted furan. google.com When alkenes are used as dienophiles, the initial adduct can eliminate water to yield a substituted pyridine (B92270). wikipedia.org This transformation is a powerful method for synthesizing highly substituted pyridine derivatives from oxazole precursors. google.com The presence of electron-donating substituents on the oxazole ring facilitates these cycloaddition reactions. nih.gov

Phenyl-substituted oxazoles are known to undergo a variety of photochemical rearrangements, often leading to complex structural isomers or entirely new ring systems. These reactions are initiated by the absorption of UV light, which promotes the molecule to an excited state with different reactivity patterns compared to its ground state.

One significant transformation is the photoinduced skeletal rearrangement of diarylethenes that contain both oxazole and phenyl rings. uniba.itamherst.edu Upon irradiation, these compounds can undergo a sequence of reactions including photocyclization, hydrogen shifts, and ring-opening of the oxazole moiety to ultimately form polyaromatic systems like naphthalene (B1677914) derivatives. amherst.edu

In a related process, phenyl-substituted isoxazoles can undergo photo-transposition to yield the corresponding phenyl-substituted oxazoles. For example, 5-phenylisoxazole (B86612) rearranges upon irradiation to form 5-phenyloxazole. This type of rearrangement is believed to proceed through a transient 2H-azirine intermediate.

Furthermore, oxazoles with an ethenyl (vinyl) linkage to a phenyl group, such as 5-(phenylethenyl)oxazoles, can undergo photochemical electrocyclization, which can lead to the formation of fused heterocyclic systems like naphthoxazoles. The specific pathway and final product of these photochemical reactions are highly dependent on the substitution pattern on both the oxazole and phenyl rings.

Advanced Spectroscopic and Structural Elucidation of Oxazole Carbaldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it provides a wealth of information for 4-phenyloxazole-5-carbaldehyde.

One-Dimensional NMR (¹H, ¹³C) for Structural Characterization

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of this compound and its derivatives.

The ¹H NMR spectrum of a related compound, 5-phenylisoxazole-3-carbaldehyde, shows aromatic protons appearing in the range of δ 7.2–8.1 ppm, with the characteristic aldehyde proton resonating further downfield between δ 9.8–10.2 ppm. For derivatives of 3-phenylisoxazole-5-carbaldehyde, the aldehyde proton signal is also observed at a downfield chemical shift. csic.es

In the ¹³C NMR spectrum, the carbons of the isoxazole (B147169) ring are typically observed in the δ 95–110 ppm region. The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region of the spectrum, generally above 180 ppm. oregonstate.edu For derivatives of 3-phenylisoxazole-5-carbaldehyde, the isoxazole ring carbons (C-3, C-4, and C-5) show signals around δ 161.52, 106.85, and 165.55 ppm, respectively. csic.es The aldehyde carbon (CH=N) in a derivative was observed at δ 136.12 ppm. csic.es

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylisoxazole Carbaldehyde Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde Proton (-CHO) | 9.8–10.2 | >180 oregonstate.edu |

| Aromatic Protons (Ph-H) | 7.2–8.1 | 125-170 oregonstate.edu |

| Isoxazole Ring Carbons | - | 95–110 |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Detailed Structural Assignments and Conformational Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, which helps in identifying adjacent protons in the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). researchgate.netprinceton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the phenyl ring, the oxazole (B20620) ring, and the carbaldehyde group. For instance, a 3-bond coupling between the aldehyde proton and the C-5 carbon of the oxazole ring would be a key HMBC correlation.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation. For example, NOESY can be used to determine the relative orientation of the phenyl ring with respect to the oxazole ring. csic.escsic.es Studies on derivatives have used 2D NOESY to confirm the E isomeric form. csic.escsic.es

Mass Spectrometry (MS and Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this compound, typically producing a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. csic.es High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org The fragmentation pattern can provide structural information; for instance, the loss of a CO molecule (28 amu) from the aldehyde group is a common fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption bands are:

C=O Stretch (Aldehyde) : A strong absorption band is expected in the region of 1700-1725 cm⁻¹. fiveable.mepg.edu.pl For 5-phenylisoxazole-3-carbaldehyde, this stretch is observed around 1700 cm⁻¹.

C=N Stretch (Oxazole Ring) : The C=N stretching vibration of the oxazole ring typically appears in the region of 1600-1650 cm⁻¹. For a related compound, this was observed at ~1600 cm⁻¹.

Aromatic C=C Stretch : Medium to weak absorptions for the phenyl ring are expected in the 1450-1600 cm⁻¹ range.

C-H Stretch (Aldehyde) : A pair of weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹. pg.edu.pl

Aromatic C-H Stretch : These absorptions appear above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1700-1725 fiveable.mepg.edu.pl |

| Oxazole C=N Stretch | 1600-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| Aldehyde C-H Stretch | 2720 and 2820 (weak) pg.edu.pl |

| Aromatic C-H Stretch | >3000 |

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Determination of Spatial Structures and Crystal System Parameters

For a related compound, 4-(4-chlorophenyl)-5-phenylisoxazole, the crystal structure was determined to be monoclinic with the space group P2₁/n. nih.gov The analysis revealed that the phenyl and chlorophenyl rings were twisted with respect to the plane of the isoxazole ring. nih.gov Similarly, for (Z)-4-(azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-one, the crystal system was found to be monoclinic with a P2₁/n space group. mdpi.com Such analyses for this compound would precisely define its molecular geometry and intermolecular interactions, such as π-π stacking or hydrogen bonding, in the crystalline state.

Precise Measurement of Bond Lengths and Angles within the Oxazole Ring

The precise geometry of the this compound molecule, particularly the bond lengths and angles within the oxazole heterocycle, is fundamental to understanding its electronic properties and reactivity. X-ray crystallography is the definitive method for determining these parameters in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a robust framework for understanding its molecular dimensions.

The oxazole ring is inherently planar, a feature that is influenced by the delocalized π-electrons within the aromatic system. The bond lengths within the ring are intermediate between single and double bonds, reflecting this aromatic character. For instance, in related substituted oxazoles and isoxazoles, the C-O and C-N bond lengths are typically found in the range of 1.33 Å to 1.43 Å, while the C=N bond is shorter. nih.govnih.gov

The phenyl and carbaldehyde substituents can induce minor distortions in the planarity of the oxazole ring. The dihedral angle between the oxazole ring and the appended phenyl ring is a critical parameter, influencing the degree of electronic conjugation between the two systems. In a related compound, 4-(4-chlorophenyl)-5-phenylisoxazole, the phenyl rings are twisted with respect to the isoxazole ring, with dihedral angles around 38-44°. nih.gov For 5-methyl-3-phenylisoxazole-4-carboxylic acid, this dihedral angle is 56.64 (8)°. nih.gov Conversely, in ethyl 5-phenylisoxazole-3-carboxylate, the phenyl and isoxazole rings are nearly coplanar, with a dihedral angle of only 0.5 (1)°, which maximizes π-system overlap. iucr.org It is expected that this compound would adopt a conformation that balances steric hindrance and electronic stabilization.

The internal angles of the five-membered ring accommodate the specific covalent radii and bonding preferences of the oxygen, nitrogen, and carbon atoms. Below is a table of representative bond lengths and angles for a related isoxazole structure, which serves as a valuable proxy for the expected values in an oxazole ring.

Interactive Table: Representative Bond Parameters in a Phenyl-Substituted Azole Ring Data derived from the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. nih.gov

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | O9—N8 | 1.4222 (19) Å |

| Bond Length | O9—C10 | 1.3342 (18) Å |

| Bond Length | C10—C12 | 1.3649 (19) Å |

| Bond Length | C7—C12 | 1.4363 (19) Å |

| Bond Angle | C7—N8—O9 | 108.30 (12) ° |

| Bond Angle | C10—O9—N8 | 106.96 (11) ° |

| Bond Angle | O9—C10—C12 | 113.10 (13) ° |

| Bond Angle | C10—C12—C7 | 108.62 (12) ° |

| Bond Angle | N8—C7—C12 | 103.01 (12) ° |

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking) in Crystal Structures

The assembly of molecules in the crystalline state is governed by a network of non-covalent intermolecular forces. For this compound, the key interactions expected to dictate its crystal packing are hydrogen bonds and π-π stacking. rsc.org These supramolecular interactions are crucial in determining the material's physical properties.

Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atom of the carbaldehyde group is a potent hydrogen bond acceptor, as is the nitrogen atom of the oxazole ring. In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, molecules are linked into dimers via pairs of C-H···O hydrogen bonds. iucr.org Similarly, C-H···N interactions are observed in the crystal packing of 5-methyl-3-phenylisoxazole-4-carboxylic acid, linking molecular dimers into a larger three-dimensional network. nih.gov

Pi-Pi (π-π) Stacking: The presence of two aromatic systems—the phenyl ring and the oxazole ring—makes π-π stacking a significant contributor to the crystal's cohesive energy. nih.gov These interactions occur when the electron-rich π systems of adjacent molecules align, typically in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. In the crystal structure of a related oxazolone (B7731731), π-π interactions between neighboring molecules were observed with distances in the range of 3.60–3.71 Å. mdpi.com In another example, π–π stacking interactions between phenyl rings of adjacent molecules, with a centroid–centroid distance of 3.9614 (17) Å, help stabilize the crystal lattice. nih.gov The interplay between these stacking forces and hydrogen bonds creates a stable, three-dimensional supramolecular architecture. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov The analysis partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule.

The Hirshfeld surface can be mapped with various properties, most notably d_norm, which identifies regions of close intermolecular contact. d_norm is a normalized contact distance that highlights interactions shorter than the van der Waals radii sum with red spots on the surface, yellow for contacts around the van der Waals separation, and blue for longer contacts. These red areas are crucial for identifying the specific sites of hydrogen bonds and other close contacts. mdpi.com

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts as a scatter plot of the distance from the surface to the nearest nucleus inside (d_i) versus the distance to the nearest nucleus outside (d_e). The percentage contribution of different types of interactions to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.

For heterocyclic compounds containing phenyl groups, H···H, C···H/H···C, and O···H/H···O contacts are typically the most significant. iucr.orgiucr.org Analysis of a structurally similar compound, 5-amino-3-(4-methoxyphenyl)isoxazole, revealed the following distribution of contacts, which provides a likely approximation for what would be observed for this compound. iucr.org

Interactive Table: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis Data derived from analysis of 5-amino-3-(4-methoxyphenyl)isoxazole. iucr.org

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 36.1% | Represents the most abundant, though generally weak, van der Waals interactions. |

| C···H / H···C | 31.3% | Includes C-H···π interactions and general van der Waals contacts involving carbon and hydrogen. |

| O···H / H···O | 17.3% | Primarily represents C-H···O hydrogen bonds, which are significant in directing the crystal packing. |

| N···H / H···N | 12.1% | Corresponds to C-H···N hydrogen bonds involving the oxazole nitrogen. |

| Other (C···C, etc.) | < 4% | Includes π-π stacking (C···C) and other minor contacts. |

This quantitative breakdown allows for a detailed comparison of crystal packing across different but related structures, highlighting how subtle changes in molecular functionality can alter the landscape of intermolecular forces. conicet.gov.arresearchgate.net

Computational and Theoretical Investigations of 4 Phenyloxazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at various levels of theory like B3LYP)

No specific DFT studies for 4-phenyloxazole-5-carbaldehyde were found. Such calculations would typically determine the optimized molecular geometry, vibrational frequencies, and thermodynamic properties of the compound.

Electronic Structure Analysis

Detailed electronic structure analysis for this compound is not present in the available literature.

Frontier Molecular Orbitals (HOMO-LUMO Gap Energies and Charge Transfer Characteristics)

Without computational studies, the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound remain undetermined. This data is crucial for assessing the molecule's kinetic stability, chemical reactivity, and charge transfer characteristics. sigmaaldrich.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Descriptors

MEP maps, which identify the electrophilic and nucleophilic sites of a molecule by visualizing the electrostatic potential, have not been published for this compound. sigmaaldrich.com

Mulliken Atomic Charge Distribution

There are no available studies detailing the Mulliken atomic charges for each atom in this compound. This analysis provides insight into the distribution of electronic charge throughout the molecule. sigmaaldrich.com

Natural Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions and Stabilizing Effects

NBO analysis, used to understand charge transfer, hyperconjugative interactions, and intramolecular stabilization, has not been reported for this compound. sigmaaldrich.com

Conformational Analysis and Stability Studies

Specific conformational analyses to determine the most stable conformers of this compound are not documented in the searched scientific reports.

Determination of the Most Stable Conformer and Geometrical Configuration

Computational studies, primarily employing Density Functional Theory (DFT), are crucial for determining the most stable conformers and geometric properties of heterocyclic compounds. While direct computational studies on this compound are not extensively documented in the provided literature, research on its close isomers, phenylisoxazole-carbaldehyde derivatives, offers significant insights.

Studies on phenylisoxazole-3/5-carbaldehyde semicarbazone and isonicotinylhydrazone derivatives, utilizing the B3LYP/6-311++G(d,p) level of theory, have shown that the most stable conformers possess a cisE or trans(E) geometrical configuration. csic.esresearchgate.netcsic.esresearchgate.net These calculations, performed in both the gas phase and in solvents like acetone (B3395972) and DMSO, indicate that the molecules tend towards a planar structure, though some non-coplanarity between the phenyl and isoxazole (B147169) rings can occur depending on the substitution pattern. csic.escsic.es The stability of these conformers is generally governed by the orientation of the side chain relative to the heterocyclic ring. For instance, in the isonicotinylhydrazone derivatives of phenylisoxazole-carbaldehydes, the trans(E) isomer was confirmed to be the most stable form through both computational calculations and 2D NOESY NMR experiments. csic.esresearchgate.net The optimization of molecular geometries is a standard procedure to locate the minima on the potential energy surface, ensuring the identified structure represents a stable conformer. csic.es

Table 1: Example of Calculated Relative Energies for Conformers of a Related Phenylisoxazole Derivative This table is illustrative, based on findings for related isoxazole structures.

| Conformer | Dihedral Angle (Φ) | Relative Energy (kcal/mol) |

|---|---|---|

| trans(E) | ~179° | 0.00 |

Data adapted from studies on related phenylisoxazole isonicotinylhydrazone derivatives. csic.esresearchgate.net

Tautomeric Equilibria and Relative Stability Orders

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in heterocyclic chemistry. clockss.orgchimia.ch For oxazole (B20620) derivatives, particularly those with hydroxyl or amino substituents, keto-enol or imine-enamine tautomerism is a key consideration. clockss.orgnih.gov In the case of this compound, the primary consideration would be the potential equilibrium involving the aldehyde group and the oxazole ring.

Computational and spectroscopic studies on related phenylisoxazole-carbaldehyde semicarbazone derivatives have investigated the keto-enol tautomerism. csic.esresearchgate.net These studies consistently demonstrate that the keto tautomer is the overwhelmingly predominant form in both solid and solution phases. csic.es The relative enthalpies calculated using DFT methods established a clear stability order, with the keto form being significantly more stable than potential enol or other tautomeric structures. csic.esresearchgate.net For example, for a series of phenylisoxazole-3/5-carbaldehyde semicarbazones, the stability order was determined to be I (keto) > II > III. csic.es This preference is confirmed experimentally by FT-IR and 13C NMR data, which show characteristic signals for the carbonyl group and lack evidence for the enol form. csic.es While N-unsubstituted pyrazolones can exist in multiple tautomeric forms (OH, NH, and CH), the evidence for related isoxazoles points towards a strong preference for a single tautomeric structure under normal conditions. csic.esresearchgate.net

Prediction and Validation of Spectroscopic Data

Theoretical Infrared Intensities and Vibrational Frequencies

Theoretical calculations are a powerful tool for assigning and understanding the vibrational spectra of molecules. DFT methods, such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are frequently used to compute harmonic vibrational frequencies and infrared intensities. nih.gov These calculated frequencies are often scaled by a factor (e.g., ~0.98) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. nih.govuc.pt

For the related compound 5-methyl-3-phenylisoxazole-4-carboxylic acid, a detailed vibrational analysis was performed, assigning experimental bands based on theoretical predictions and potential energy distribution (PED) analysis. nih.gov This approach allows for unambiguous assignment of key vibrational modes, such as the C=O stretch of the carbonyl group, C=N and C-O stretches within the isoxazole ring, and various phenyl ring vibrations. In studies of isomeric heterocycles, comparing the experimental matrix-isolation IR spectrum with the calculated spectra for different conformers has been used to definitively confirm molecular structures. uc.pt For this compound, one would expect to see characteristic bands for the aldehyde C=O stretch, aromatic C=C stretching, and isoxazole ring vibrations, the precise positions of which can be predicted with high accuracy.

Table 2: Illustrative Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for a Related Phenylisoxazole Structure

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment |

|---|---|---|---|

| Aldehyde C-H Stretch | ~2850 | ~2845 | ν(C-H) |

| Carbonyl Stretch | ~1663 | ~1660 | ν(C=O) |

| Ring C=N Stretch | ~1540 | ~1538 | ν(C=N) of isoxazole |

Frequencies are representative and based on data for related phenylisoxazole derivatives. csic.esnih.gov

Theoretical Carbon-13 NMR Chemical Shifts and Comparison with Experimental Values

The prediction of NMR chemical shifts using computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method at the DFT level, has become a standard practice for structure verification. researchgate.netnih.gov By calculating the 13C NMR chemical shifts for a proposed structure and comparing them to experimental values, researchers can confirm assignments and elucidate structures. nih.govnih.gov

Studies on various phenylisoxazole derivatives have successfully used this approach. csic.esresearchgate.net The geometries are typically optimized using a DFT functional (e.g., B3LYP), and then the NMR shielding constants are calculated with a method like GIAO. csic.esresearchgate.net The calculated values are then scaled via linear regression against experimental data to improve accuracy. For example, in phenylisoxazole-carbaldehyde isonicotinylhydrazone derivatives, 13C NMR signals for the isoxazole ring carbons (C-3, C-4, C-5) and the imine carbon (CH=N) were assigned with confidence by comparing experimental spectra with GIAO-calculated values. csic.es Discrepancies between reported experimental shifts and theoretical values have even been used to challenge and revise previously proposed structures of complex natural products containing oxazole rings. nih.gov This highlights the predictive power and reliability of combining theoretical and experimental NMR data.

Table 3: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Phenylisoxazole-carbaldehyde Derivative

| Carbon Atom | Experimental (DMSO-d₆) | Calculated (GIAO/DFT) |

|---|---|---|

| C=O (Aldehyde) | ~185.0 | ~184.5 |

| C3 (isoxazole) | ~161.5 | ~162.0 |

| C4 (isoxazole) | ~106.8 | ~107.2 |

| C5 (isoxazole) | ~165.5 | ~166.0 |

Values are illustrative based on published data for phenylisoxazole-carbaldehyde derivatives and general chemical shift ranges. csic.es

Excited-State Dynamics and Proton/Hydrogen Atom Transfer Studies in Related Oxazoles

The photophysical and photochemical behavior of oxazole derivatives is an area of active research, particularly concerning excited-state intramolecular proton transfer (ESIPT). aip.orgaminer.org ESIPT is a process common to many biological and technological systems where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. aip.org

Computational studies on 2-(2'-hydroxyphenyl)oxazole (HPO) and its derivatives have provided deep insights into these dynamics. acs.orgnih.gov Theoretical calculations, such as Time-Dependent DFT (TD-DFT), are used to map the potential energy surfaces of the ground and excited states, revealing the energy barriers for proton transfer. rsc.org For these molecules, ESIPT typically occurs from an enol-type structure to a keto-type tautomer in the excited state, leading to a large Stokes-shifted fluorescence. acs.orgrsc.org

Research has shown that the dynamics of ESIPT are highly dependent on the specific conformer of the molecule and the nature of the excited state involved. rsc.org For instance, in 2-(oxazol-2-yl)-3-hydroxychromone, different conformers exhibit varied propensities for intra- and inter-ring proton transfer. rsc.org Furthermore, substitutions on the oxazole or phenyl rings can modulate the ESIPT process by altering the electron population on the proton donor and acceptor atoms, which in turn affects the tendency for proton transfer. acs.orgnih.gov These studies are fundamental to designing novel fluorescent probes and photostabilizers based on the oxazole scaffold. aip.orgacs.org

Role As a Synthetic Building Block and Precursor in Chemical Synthesis

Precursor in the Synthesis of Substituted Oxazoles and Related Heterocycles

The aldehyde functional group at the C5 position of the 4-phenyloxazole (B1581195) ring is a key handle for elaboration into a variety of other substituted oxazoles and for the construction of fused or linked heterocyclic systems. The reactivity of the aldehyde allows for condensation, oxidation, reduction, and addition reactions, each leading to a new class of derivatives.

Research has demonstrated that oxazole (B20620) aldehydes and related oxazolone (B7731731) structures are effective precursors for diverse heterocyclic systems. tandfonline.comresearchgate.net For instance, the Erlenmeyer-Plöchl reaction, which traditionally synthesizes azlactones (oxazolones) from aldehydes and N-acylglycines, can be adapted. researchgate.netresearchgate.net In this context, 4-phenyloxazole-5-carbaldehyde can react with compounds containing active methylene (B1212753) groups to yield more complex, substituted oxazolones. These resulting oxazolones are themselves valuable intermediates, known to react with various nucleophiles to form a plethora of other heterocyclic rings like pyrazoles, triazines, and pyrimidines. tandfonline.comresearchgate.net

Furthermore, the aldehyde can be converted into other functional groups that facilitate cyclization reactions. For example, oxidation to a carboxylic acid provides a key synthon, 5-phenyloxazole-4-carboxylic acid, which can be used in amide coupling and subsequent cyclodehydration reactions. acs.org Copper-catalyzed intramolecular cyclization of enamides derived from related oxazolone precursors has been shown to be an efficient method for creating highly substituted oxazoles. researchgate.net This highlights the potential of the this compound scaffold in generating a library of functionalized oxazoles and other related heterocycles. acs.orgijpsonline.com

Table 1: Examples of Heterocycles Synthesized from Oxazolone Precursors This table illustrates the types of heterocyclic systems that can be accessed starting from oxazolone intermediates, which can be synthesized from aldehydes like this compound.

| Precursor Type | Reagent | Resulting Heterocycle | Reference |

| Pyrazole-based Oxazolone | Hydrazine (B178648) Hydrate (B1144303) | Pyrazolyl-triazinone | tandfonline.comresearchgate.net |

| Pyrazole-based Oxazolone | Thiosemicarbazide | Pyrazolyl-triazole thione | tandfonline.comresearchgate.net |

| 4-Arylmethylene-2-phenyl-oxazol-5(4H)-one | Amines | Substituted Benzamides | researchgate.net |

| 4-[(Methylthio)methylene]-2-phenyl-5-oxazolone | Alkoxides, Amines | Functionalized Oxazoles | researchgate.net |

Scaffold for Functionalized Organic Molecules

The inherent structure of this compound makes it an excellent scaffold for building more elaborate functionalized molecules. The stable aromatic oxazole ring provides a rigid core, while the aldehyde group offers a site for controlled chemical modification.

The aldehyde group of this compound is readily converted into imines (Schiff bases) through condensation with primary amines. This reaction is fundamental to the synthesis of a wide array of polydentate ligands. These ligands, incorporating the phenyloxazole moiety, can coordinate with various metal ions to form stable complexes.

While direct studies on this compound are specific, analogous research on 4-phenylpyrazole-5-carbaldehyde demonstrates this principle effectively. The pyrazole-based aldehyde has been used to prepare acyclic ligands that form mononuclear iron(II) complexes. otago.ac.nzrsc.org For example, condensation of the aldehyde with o-phenylenediamine (B120857) or the formation of an azine ligand leads to coordination with iron, resulting in complexes with distinct spin states. otago.ac.nzrsc.org This indicates that this compound is a highly promising candidate for developing novel ligands for coordination chemistry, where the electronic properties of the phenyloxazole ring could influence the magnetic and electrochemical properties of the resulting metal complexes. The nitrogen and oxygen atoms within the oxazole ring itself can also act as potential coordination sites, allowing for the design of multidentate ligands with unique chelating properties.

This compound is a key starting material for the synthesis of specific nitrogen-containing compounds, most notably more complex azlactones (also known as oxazolones). Azlactones are important intermediates in their own right and serve as precursors for α-amino acids. d-nb.infobiointerfaceresearch.com

The primary route to these compounds is the Erlenmeyer-Plöchl synthesis, which involves the condensation of an aldehyde with hippuric acid (N-benzoylglycine) in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). researchgate.netmdpi.com In this reaction, this compound would serve as the aldehyde component, reacting with hippuric acid to yield 4-(4-phenyloxazol-5-ylmethylene)-2-phenyloxazol-5(4H)-one.

Reaction Scheme: Erlenmeyer-Plöchl Synthesis this compound + Hippuric Acid → 4-(4-Phenyloxazol-5-ylmethylene)-2-phenyloxazol-5(4H)-one

These resulting azlactones are valuable synthetic intermediates. d-nb.info Their ring can be opened by various nucleophiles. For example, hydrolysis or alcoholysis of the azlactone ring leads to the formation of α,β-dehydroamino acids or their corresponding esters. scispace.com Subsequent reduction of the double bond provides access to novel α-amino acids containing the 4-phenyloxazole scaffold, which could be of interest in peptide chemistry and medicinal research. d-nb.infobiointerfaceresearch.com

Applications in the Development of Advanced Materials

The conjugated system formed by the phenyl and oxazole rings in this compound provides a foundational chromophore. The aldehyde group allows this core structure to be incorporated into larger, more complex molecular architectures with tailored electronic and optical properties, making it a target for materials science.

The phenyloxazole moiety is a well-known component in materials for optoelectronics. A prominent example is 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), a compound widely used as a scintillator and laser dye, valued for its strong fluorescence and high thermal stability. researchgate.net Derivatives of POPOP have also been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. researchgate.net

This compound represents a key building block for synthesizing analogues of such high-performance materials. The aldehyde functionality provides a reactive site for extending the conjugation of the system through reactions like Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation. By reacting the aldehyde with appropriate phosphonium (B103445) ylides, phosphonate (B1237965) carbanions, or active methylene compounds, it is possible to construct larger π-conjugated systems that incorporate the emissive phenyloxazole core. This strategy allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and other photophysical properties required for applications in laser dyes and as active components in OLEDs. researchgate.net

Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are crucial for applications in telecommunications, optical computing, and frequency conversion. A common strategy for designing molecular NLO materials is to create "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

This compound can function as a precursor to such systems. The aldehyde group itself is an electron-withdrawing group. It can be condensed with various electron-donating moieties to create molecules with significant NLO response. For example, the condensation of azulene-1-carbaldehyde (B2927733) with hippuric acid produces an azulen-1-ylmethylene oxazolone, a push-pull system with the electron-donating azulene (B44059) group linked to the electron-accepting oxazolone ring, showing potential for NLO applications. mdpi.com Similarly, reacting this compound with strong electron-donating amines or other groups could yield potent NLO chromophores.

Additionally, derivatives such as semicarbazones, formed by reacting the aldehyde with semicarbazide (B1199961), have been studied for their NLO properties. csic.es The resulting extended π-system and the potential for intramolecular charge transfer in these derivatives make them promising candidates for second and third-order NLO applications. csic.esresearchgate.net

Table 2: Summary of Synthetic Applications

| Application Area | Synthetic Transformation | Resulting Compound Class | Potential Use |

| Heterocycle Synthesis | Condensation with active methylene compounds | Substituted Oxazolones | Intermediates for drugs |

| Coordination Chemistry | Condensation with amines (Schiff Base) | Polydentate Ligands | Metal complexes, catalysts |

| Amino Acid Synthesis | Erlenmeyer-Plöchl reaction, hydrolysis | α,β-Dehydroamino Acids | Precursors to novel amino acids |

| Optoelectronics | Wittig/Knoevenagel reactions | Extended π-conjugated systems | Laser dyes, OLEDs |

| Nonlinear Optics | Condensation with electron-donors | Push-Pull Systems | Optical materials |

Chemosensing Properties for Heavy Metal Detection

While specific research focusing exclusively on this compound as a chemosensor is not extensively documented, its structural motifs are analogous to other heterocyclic aldehydes used in the development of sensors for heavy metal ions. nih.govmdpi.com The underlying principle for this application involves the design of a molecule that exhibits a selective and measurable response—typically a change in fluorescence or color—upon binding to a specific metal ion. ekb.eg

The typical strategy involves the condensation of the aldehyde group with a signal-generating molecule, often a fluorophore containing a nucleophilic group like a hydrazide. For instance, a hydrazone derived from a heterocyclic aldehyde and a fluorescent backbone like fluorescein (B123965) can act as a highly selective sensor. nih.govmdpi.com In such a system, the oxazole ring's nitrogen and oxygen atoms, combined with the imine nitrogen of the newly formed hydrazone, can create a specific coordination site for a metal cation.

The binding of a heavy metal ion to this site alters the internal charge transfer (ICT) characteristics of the conjugated system, leading to a detectable photophysical response, such as the quenching or enhancement of fluorescence. nih.gov Research on related oxazolone structures, such as 4-(azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-one, has demonstrated their potential in detecting heavy metals like cadmium(II), lead(II), copper(II), and mercury(II) in aqueous solutions. researchgate.net This suggests that the oxazole framework is a viable platform for chemosensor development.

The table below outlines the components and principles of a hypothetical chemosensor based on this compound, drawing parallels from established systems.

| Component | Function | Mechanism of Action | Target Analytes |

| This compound | Receptor Unit & Linker | The aldehyde group provides a reactive site for linking to a fluorophore. The oxazole and imine nitrogens act as a binding site for metal ions. | Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺, Pb²⁺) researchgate.net |

| Fluorophore (e.g., Fluorescein Hydrazide) | Signaling Unit | Provides the baseline fluorescence signal that is modulated upon metal binding. nih.govmdpi.com | - |

| Resulting Schiff Base | Complete Chemosensor | Metal ion coordination to the N,N,O-donor atoms alters the molecule's electronic structure, causing a change in fluorescence emission. nih.gov | - |

Intermediate in Complex Molecule Construction

This compound is a valuable heterocyclic building block in synthetic organic chemistry. chemimpex.com Its utility stems from the presence of a reactive aldehyde group attached to a stable aromatic oxazole core. This dual functionality allows for its elaboration into a wide array of more complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. chemimpex.com

The aldehyde moiety serves as a versatile electrophilic site, enabling a variety of crucial chemical transformations:

Schiff Base and Hydrazone Formation: The compound readily undergoes condensation reactions with primary amines and hydrazines to form imines and hydrazones, respectively. This reaction is fundamental for introducing new substituents and building larger molecular scaffolds. For example, reaction with isonicotinylhydrazide produces hydrazone derivatives that have been explored for their biological activities. researchgate.netulima.edu.pe

Knoevenagel Condensation: It can react with active methylene compounds (e.g., ethyl cyanoacetate, malononitrile) in the presence of a base. This reaction forms an α,β-unsaturated system, which is a key intermediate for subsequent reactions, including Michael additions and cycloadditions, to build more complex heterocyclic systems.

Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine followed by reduction, providing a direct route to N-substituted aminomethyl-oxazole derivatives.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to other important functionalized oxazole derivatives.

These transformations highlight the role of this compound as a pivotal intermediate, enabling the synthesis of diverse and complex molecular targets from a common precursor.

Use in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com The electrophilic nature of the aldehyde in this compound makes it an excellent component for various MCRs, allowing for the rapid construction of complex heterocyclic and acyclic structures.

One of the primary applications of aldehydes in MCRs is in the in-situ formation of an imine, which then participates in subsequent transformations.